molecular formula C11H6BrClN2 B2771954 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1694781-54-8

6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

Cat. No. B2771954
CAS RN: 1694781-54-8
M. Wt: 281.54
InChI Key: VECOVFRZTFHRGW-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a chemical compound with the CAS Number: 1694781-54-8 . It has a molecular weight of 281.54 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 281.54 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

Pyridazine derivatives, including those related to 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine, are synthesized and characterized for their structural properties. For instance, Hamdi Hamid Sallam et al. (2021) explored the synthesis and crystal structure of triazole pyridazine derivatives, providing insights into their molecular packing and intermolecular interactions through Hirshfeld surface analysis and DFT calculations (Sallam et al., 2021). Similarly, efforts to elucidate the structure of related compounds, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, involve comprehensive spectroscopic techniques and X-ray diffraction, offering a basis for understanding their chemical reactivity and interaction potentials (Sallam et al., 2021).

Chemical Reactivity and Applications

The chemical reactivity of pyridazine derivatives is a focal area of research, with studies detailing synthetic pathways and reactions involving these compounds. For example, the synthesis and reactivity of 3,6-dichloropyridazine derivatives have been investigated, revealing their potential in generating a range of heterocyclic compounds through nucleophilic substitution reactions and other synthetic strategies (Jones & Whitmore, 1998). These findings underscore the versatility of pyridazine derivatives in organic synthesis, paving the way for their application in developing novel materials and biologically active molecules.

Potential Applications in Medicinal Chemistry

Although the direct applications of this compound in medicinal chemistry were not explicitly detailed in the available literature, the studies on related pyridazine derivatives highlight their significance in pharmaceutical research. The exploration of pyridazine and triazolopyridazine compounds for their biological activities, such as antioxidant and antimicrobial properties, suggests a potential avenue for the application of this compound in similar contexts (Sallam et al., 2021).

Safety and Hazards

The safety information for 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECOVFRZTFHRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN=C2C3=C1C(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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